N2,N4-BIS(2-ETHOXYPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Description
N2,N4-BIS(2-ETHOXYPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of ethoxyphenyl groups, a thiadiazole ring, and a triazine core
Properties
IUPAC Name |
2-N,4-N-bis(2-ethoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2S2/c1-4-30-17-12-8-6-10-15(17)23-19-25-20(24-16-11-7-9-13-18(16)31-5-2)27-21(26-19)33-22-29-28-14(3)32-22/h6-13H,4-5H2,1-3H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKHCUHMJORBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NN=C(S3)C)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(2-ETHOXYPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Synthesis of the Triazine Core: The triazine core is usually formed by the reaction of cyanuric chloride with suitable amines under controlled temperature and pH conditions.
Coupling Reactions: The final step involves coupling the ethoxyphenyl groups and the thiadiazole ring to the triazine core using appropriate coupling agents and catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS(2-ETHOXYPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N2,N4-BIS(2-ETHOXYPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N4-BIS(2-ETHOXYPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-BIS(2-METHOXYPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- N2,N4-BIS(2-ETHOXYPHENYL)-6-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
N2,N4-BIS(2-ETHOXYPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to:
- Structural Features : The presence of ethoxyphenyl groups and a thiadiazole ring imparts distinct chemical properties.
- Reactivity : Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
- Applications : Its potential applications in multiple fields highlight its significance in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
